2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties. It is characterized by the presence of bromophenyl, methoxy, nitrophenyl, and benzohydrazide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of bromophenyl with methoxy reagents under controlled conditions to form the bromophenyl methoxy intermediate.
Condensation with Benzohydrazide: The intermediate is then reacted with benzohydrazide in the presence of a catalyst to form the final compound. The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: Known for its analgesic and anti-inflammatory properties.
3-[(2-bromophenyl)methoxy]benzaldehyde: Used as a building block in organic synthesis.
Uniqueness
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C21H16BrN3O4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrN3O4/c22-17-8-5-6-15(12-17)14-29-20-11-4-2-9-18(20)21(26)24-23-13-16-7-1-3-10-19(16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
ZBQGSVOLPPHAMC-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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